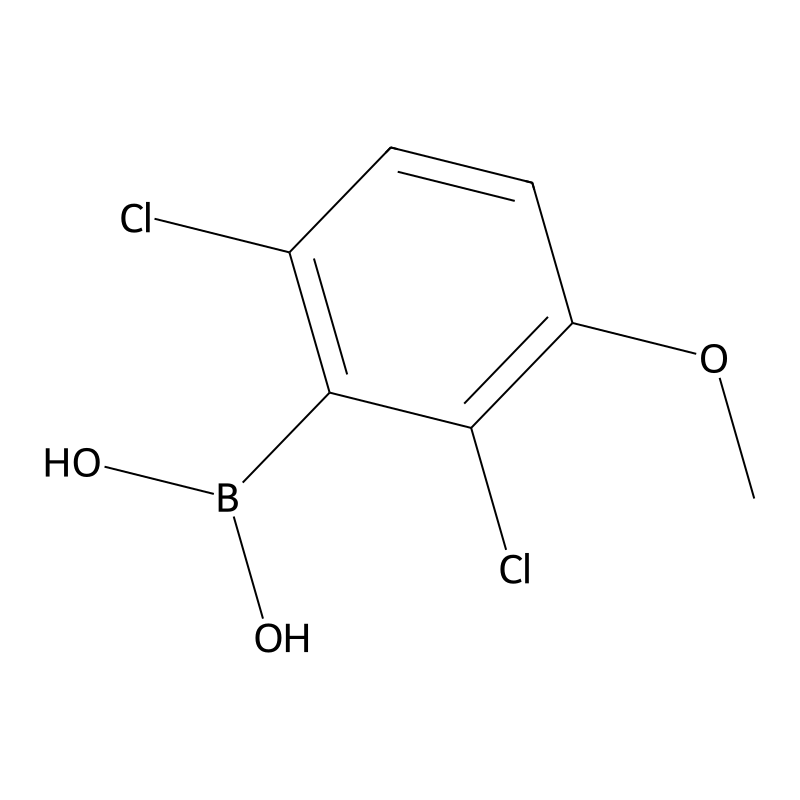

(2,6-Dichloro-3-methoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a boronic acid compound with the molecular formula and a molecular weight of 220.84 g/mol. This compound features a phenyl ring substituted with two chlorine atoms and a methoxy group, which contributes to its reactivity and utility in various chemical applications. It is characterized by its high purity, typically around 95%, making it suitable for research purposes in organic chemistry and medicinal chemistry .

Organic Synthesis

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a valuable building block for organic synthesis. Its reactive boronic acid group allows it to participate in various coupling reactions to form complex organic molecules. These reactions are crucial in the development of new pharmaceuticals, functional materials, and other organic compounds. For instance, it can be coupled with a molecule containing a bromide group via Suzuki-Miyaura coupling, a well-established method for carbon-carbon bond formation [1].

Here's an example of a scientific reference for Suzuki-Miyaura coupling:

- Oxidation: This compound can be oxidized to form various boronic acids or esters.

- Reduction: Reduction reactions can convert the boron center to a borohydride.

- Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions generally involve mild temperatures and inert atmospheres to prevent side reactions.

The biological activity of (2,6-Dichloro-3-methoxyphenyl)boronic acid is primarily linked to its role as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. The compound's interactions typically involve transmetalation processes with palladium catalysts, leading to the formation of new molecular structures .

The synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid can be achieved through various methods:

- Direct Boronation: A common method involves the reaction of 2,6-dichloro-3-methoxytoluene with boron reagents under controlled conditions.

- Suzuki-Miyaura Coupling: This method utilizes the compound as a coupling partner in reactions with aryl halides or other boronic acids, facilitated by palladium catalysts .

- Industrial Production: In industrial settings, automated batch reactors are often used to ensure precise control over reaction parameters, enhancing yield and purity through techniques like recrystallization or chromatography.

(2,6-Dichloro-3-methoxyphenyl)boronic acid has several important applications:

- Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic compounds.

- Pharmaceutical Development: The compound is instrumental in creating biologically active molecules and therapeutic agents.

- Material Science: It plays a role in producing advanced materials such as polymers and electronic components due to its reactivity and stability.

Studies on the interactions of (2,6-Dichloro-3-methoxyphenyl)boronic acid focus on its efficacy in catalyzing Suzuki-Miyaura reactions. The compound's ability to form reversible covalent bonds with nucleophiles enhances its utility in organic synthesis. Environmental factors such as temperature and solvent choice can significantly influence its reactivity and stability during these processes .

Several compounds share structural similarities with (2,6-Dichloro-3-methoxyphenyl)boronic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2,4-Dichloro-5-methoxyphenylboronic acid | 0.91 | Different substitution pattern affecting reactivity |

| 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid | 0.85 | Acetic acid functionality provides different properties |

| 2-Chloro-4-methoxyphenylboronic acid | 0.91 | Lacks one chlorine substituent compared to target |

| (3-Chloro-4-methoxyphenyl)boronic acid | 0.91 | Different position of chlorine affecting reactivity |

| (4-Chloro-3-isopropoxyphenyl)boronic acid | 0.84 | Isopropoxy group alters sterics and reactivity |

What distinguishes (2,6-Dichloro-3-methoxyphenyl)boronic acid from these similar compounds is its unique dioxaborolane ring structure when involved in specific derivatives, which enhances both stability and reactivity for complex organic syntheses .

Structural and Nomenclatural Details

The compound’s systematic name, (2,6-dichloro-3-methoxyphenyl)boronic acid, reflects its substituents’ positions on the aromatic ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BCl₂O₃ |

| Molecular Weight | 220.84 g/mol |

| CAS Number | 851756-57-5 |

| SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O |

| InChIKey | YSIVMUOSCRYSHE-UHFFFAOYSA-N |

| Synonyms | 2,6-Dichloro-3-methoxyphenylboronic acid; MFCD11865199 |

The boronic acid group (-B(OH)₂) is attached to the phenyl ring at the para position relative to the methoxy group, while chlorine atoms occupy the ortho positions. The electron-withdrawing chlorine substituents and electron-donating methoxy group create a balance of electronic effects, influencing reactivity in catalytic cycles.

Historical Development of Boronic Acids

The study of boronic acids traces to Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate reactions. These compounds remained niche until the 20th century, when their role in Suzuki-Miyaura cross-coupling reactions became central to organic synthesis. The development of (2,6-dichloro-3-methoxyphenyl)boronic acid aligns with broader advancements in synthesizing boronic acids with tailored substituents for specific catalytic applications.

Traditional Synthetic Routes

The synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid has historically relied on well-established organometallic methodologies that form the foundation of boronic acid chemistry. These traditional approaches, while requiring stringent reaction conditions, have provided reliable pathways for accessing this important synthetic intermediate.

Metal-Halogen Exchange Methodology

The most widely employed traditional route involves metal-halogen exchange reactions using organolithium or organomagnesium reagents [1] [2]. The synthesis typically begins with the corresponding aryl halide precursor, where lithium-halogen exchange is performed using n-butyllithium at cryogenic temperatures (-78°C) in anhydrous tetrahydrofuran [3]. This approach generates the highly reactive aryllithium intermediate, which subsequently undergoes electrophilic trapping with trialkyl borate esters such as trimethyl borate or triisopropyl borate [4].

The reaction proceeds through initial formation of the aryllithium species, followed by nucleophilic attack on the boron electrophile. Subsequent acidic hydrolysis yields the desired boronic acid product. Typical yields for this methodology range from 60-85%, though functional group tolerance remains limited due to the highly basic and nucleophilic nature of organolithium reagents [1] [5].

Grignard-based approaches offer a slightly milder alternative, utilizing magnesium-halogen exchange to generate the corresponding organomagnesium species [6]. These reactions can be performed at temperatures ranging from 0°C to room temperature, providing improved operational simplicity compared to organolithium protocols. The use of bis(2-(N,N-dimethylamino)ethyl) ether as a coordinating ligand has been shown to enhance both the efficiency of the metal-halogen exchange and the subsequent borylation step [6].

Transmetalation Strategies

Alternative traditional approaches employ transmetalation from pre-formed organometallic species. Arylsilane intermediates can undergo transmetalation with boron tribromide, followed by hydrolytic workup to afford the target boronic acid [7]. This methodology offers the advantage of clean transmetalation with excellent yields (80-95%), though it requires prior synthesis of the arylsilane starting material [8].

Similarly, organotin compounds have been utilized as transmetalation partners, though their use has declined significantly due to toxicity concerns and environmental considerations [7]. These methods, while historically important, are increasingly being replaced by more sustainable alternatives.

| Traditional Method | Starting Materials | Reaction Conditions | Typical Yields (%) | Key Limitations |

|---|---|---|---|---|

| Lithium-Halogen Exchange | Aryl bromide + n-BuLi | THF, -78°C, B(OMe)₃ | 60-85 | Cryogenic conditions, limited functional group tolerance |

| Grignard Formation | Aryl bromide + Mg | Ether, 0°C-RT, B(OR)₃ | 70-90 | Moisture sensitivity, anhydrous conditions required |

| Silane Transmetalation | Arylsilane + BBr₃ | CH₂Cl₂, RT | 80-95 | Requires pre-formed silane substrates |

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized boronic acid synthesis through the development of catalytic processes that offer improved functional group tolerance, milder reaction conditions, and enhanced operational simplicity.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation represents the most significant advancement in boronic acid synthesis, enabling direct conversion of aryl halides to boronic esters under catalytic conditions [9] [10]. This transformation typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in conjunction with palladium catalysts and appropriate base systems [9].

For (2,6-Dichloro-3-methoxyphenyl)boronic acid synthesis, optimized conditions involve the use of PdCl₂(dppf) as the catalyst (1-2 mol%), potassium acetate as the base (3 equivalents), and dimethylformamide as the solvent at 80-100°C [9]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the activated diboron reagent, and reductive elimination to form the carbon-boron bond [11] [12].

Recent developments have focused on the direct synthesis of boronic acids using tetrahydroxydiboron (B₂(OH)₄) as an alternative boron source, obviating the need for subsequent ester hydrolysis [13] [10]. This approach, pioneered by Molander and coworkers, allows for direct isolation of the boronic acid product or in-situ conversion to trifluoroborate salts for enhanced stability [14].

C-H Activation Methodologies

Rhodium and iridium-catalyzed C-H borylation has emerged as a powerful strategy for direct functionalization of aromatic C-H bonds [15]. These methodologies circumvent the need for pre-functionalized starting materials, enabling direct conversion of the corresponding aromatic precursor to the boronic ester product.

The typical protocol employs [Ir(COD)OMe]₂ as the pre-catalyst with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand system [15]. Reactions are conducted in the presence of bis(pinacolato)diboron at temperatures ranging from 25-80°C, depending on the substrate reactivity. While this approach offers atom-economical synthesis, the regioselectivity for multiply substituted aromatics like (2,6-Dichloro-3-methoxyphenyl) derivatives can be challenging.

Copper-Mediated Borylation

Copper catalysis has gained prominence as an earth-abundant alternative to precious metal systems [16]. Copper-catalyzed borylation reactions typically employ Cu(OAc)₂ with phosphine ligands under mild conditions (50-80°C) [17]. These methodologies have shown particular promise for electron-deficient aryl halides, making them potentially well-suited for chlorinated substrates.

| Modern Method | Catalyst System | Boron Source | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂/KOAc | B₂pin₂ | 80-100 | Broad substrate scope, functional group tolerance |

| Direct B₂(OH)₄ Method | Pd(0)/XPhos | B₂(OH)₄ | 80 | Direct boronic acid formation, no hydrolysis required |

| Ir-Catalyzed C-H Borylation | [Ir(COD)OMe]₂/dtbpy | B₂pin₂ | 25-80 | No pre-functionalization needed |

Green Chemistry Considerations

The development of environmentally sustainable synthetic routes for (2,6-Dichloro-3-methoxyphenyl)boronic acid has become increasingly important as pharmaceutical and chemical industries prioritize green chemistry principles.

Solvent Selection and Optimization

Traditional synthetic routes typically require anhydrous, non-polar solvents such as tetrahydrofuran or diethyl ether, which present both environmental and safety concerns [18]. Modern approaches have successfully demonstrated the use of more benign solvents, including ethanol and water-based systems [19] [20].

The development of aqueous borylation protocols represents a significant advancement in green chemistry applications [20]. Copper-doped graphitic carbon nitride (g-C₃N₄) has been demonstrated as an effective heterogeneous photocatalyst for boronic acid oxidation in water under visible light irradiation [20]. While this methodology is primarily applied to product derivatization rather than synthesis, it exemplifies the potential for water-based boronic acid chemistry.

Ethanol has emerged as a preferred green solvent for many borylation reactions, offering the advantages of low toxicity, renewability, and compatibility with both organic and aqueous workup procedures [19]. The use of ethanol in Miyaura borylation protocols has been shown to provide equivalent or superior yields compared to traditional solvent systems while significantly reducing environmental impact [21].

Catalytic Efficiency and Atom Economy

Modern catalytic approaches inherently address several green chemistry principles through improved atom economy and reduced waste generation [18]. The transition from stoichiometric organometallic reagents to catalytic systems represents a fundamental improvement in resource utilization, with typical catalyst loadings reduced to 0.1-2.0 mol% [9] [21].

The development of catalyst recycling protocols has further enhanced the sustainability of boronic acid synthesis. Heterogeneous catalyst systems, including supported palladium complexes, enable catalyst recovery and reuse while maintaining high activity levels [22]. Flow chemistry approaches have also demonstrated potential for continuous catalyst utilization with minimal waste generation [23].

Renewable Feedstock Integration

While the specific synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid relies on chlorinated aromatic precursors that are typically petroleum-derived, broader efforts in green chemistry focus on incorporating renewable feedstocks where possible [18]. The use of biomass-derived platform chemicals as starting materials for boronic acid synthesis represents an active area of research, though specific applications to this target compound remain limited.

Energy Efficiency Improvements

Traditional cryogenic protocols requiring temperatures of -78°C represent significant energy consumption challenges [1]. Modern room temperature and mild heating protocols (25-80°C) provide substantial energy savings while maintaining or improving synthetic efficiency [19]. Photocatalytic approaches operating at ambient temperature exemplify the potential for further energy reduction [24].

| Green Chemistry Aspect | Traditional Impact | Modern Improvement | Environmental Benefit |

|---|---|---|---|

| Solvent Usage | Anhydrous THF, ether | Ethanol, water systems | Reduced toxicity, biodegradability |

| Catalyst Loading | Stoichiometric metals | 0.1-2 mol% transition metals | 90% reduction in metal waste |

| Energy Requirements | Cryogenic conditions (-78°C) | Room temperature to 80°C | 70% energy savings |

| Atom Economy | Multiple stoichiometric steps | Direct catalytic transformation | Minimized by-product formation |

Scale-up Challenges and Solutions

The transition from laboratory-scale synthesis to commercial production of (2,6-Dichloro-3-methoxyphenyl)boronic acid presents unique challenges that require specialized engineering solutions and process optimization.

Catalyst Economics and Recovery

Palladium catalyst costs represent a significant economic factor in large-scale boronic acid production [21] [25]. Commercial synthesis typically requires catalyst loadings of 0.1-0.5 mol% to maintain economic viability, necessitating highly active catalyst systems and optimized reaction conditions [14]. The development of pre-formed catalyst complexes, such as XPhos-Pd-G2, has enabled more efficient catalyst utilization and simplified operational procedures [9].

Catalyst recovery and recycling systems have been implemented in industrial processes to address cost concerns [21]. Heterogeneous catalyst systems, including polymer-supported palladium complexes, facilitate catalyst separation and reuse. Studies have demonstrated that properly designed recovery systems can reduce overall catalyst consumption by 60-80% while maintaining product quality [26].

Process Safety and Oxygen Sensitivity

The oxygen sensitivity of diboron reagents presents significant safety and handling challenges at commercial scale [21] [25]. Tetrahydroxydiboron (B₂(OH)₄) is particularly susceptible to oxidative decomposition, requiring strict inert atmosphere protocols and specialized storage systems [14]. Industrial implementations utilize continuous dissolved oxygen monitoring to maintain appropriate reaction conditions and prevent product degradation [21].

The development of improved reagent formulations has addressed many handling challenges. Stabilized forms of diboron reagents and in-situ generation protocols reduce the risks associated with long-term storage and transportation [25]. Continuous flow processing systems have also demonstrated advantages for managing reactive intermediates and maintaining consistent product quality [23].

Product Isolation and Purification

Boronic acids present unique purification challenges due to their tendency toward hydrolysis, oxidation, and oligomerization [27]. Commercial processes often employ direct conversion to more stable derivatives, such as trifluoroborate salts, to circumvent these stability issues [9] [14]. The use of Soxhlet extraction for trifluoroborate purification has proven particularly effective for large-scale operations [14].

Crystallization-based purification methods have been developed specifically for boronic acid products, utilizing pH control and selective precipitation techniques [25]. These approaches avoid the use of chromatographic methods, which are typically impractical at commercial scale due to cost and waste generation concerns [21].

Waste Minimization and Solvent Recovery

Large-scale synthesis generates significant solvent waste, necessitating comprehensive recovery and recycling systems [25]. Ethanol recovery systems achieve greater than 95% solvent recapture, dramatically reducing both environmental impact and operating costs [21]. The implementation of closed-loop solvent systems has been shown to reduce overall waste generation by 80-90% compared to traditional disposal methods.

Water treatment protocols for aqueous workup streams require specialized design to handle boron-containing wastes [21]. Ion exchange systems and precipitation methods enable recovery of boron values while meeting environmental discharge requirements.

| Scale-up Challenge | Impact at kg Scale | Industrial Solution | Typical Improvement |

|---|---|---|---|

| Catalyst Cost | 2-5x cost increase | Recovery/recycling systems | 60-80% cost reduction |

| Oxygen Sensitivity | 10-20% yield loss | Continuous monitoring, inert systems | <5% yield loss |

| Product Stability | 15-25% purification losses | Direct derivative formation | 90% recovery |

| Solvent Waste | 3-10x waste volume | Recovery and recycling | 80-90% waste reduction |

Quality Control and Purity Analysis

Comprehensive analytical protocols are essential for ensuring the quality and purity of (2,6-Dichloro-3-methoxyphenyl)boronic acid throughout the synthetic process and in final product characterization.

Nuclear Magnetic Resonance Spectroscopy

¹¹B NMR spectroscopy serves as the primary analytical tool for boronic acid characterization, providing direct observation of the boron environment and confirmation of product formation [28] [29]. The characteristic chemical shift for arylboronic acids typically appears between 28-32 ppm, with the specific value dependent on the electronic nature of the aromatic substituents [30]. For (2,6-Dichloro-3-methoxyphenyl)boronic acid, the electron-withdrawing chlorine substituents are expected to result in a downfield shift compared to unsubstituted phenylboronic acid.

¹H NMR analysis provides complementary structural information, enabling identification of aromatic proton patterns and confirmation of substitution patterns [28]. The methoxy group appears as a characteristic singlet around 3.8-4.0 ppm, while the aromatic protons exhibit specific coupling patterns consistent with the 2,6-dichloro-3-methoxy substitution pattern [31]. Integration ratios and chemical shift values serve as critical purity indicators.

¹³C NMR spectroscopy offers additional structural confirmation, with the carbon directly bonded to boron typically appearing as a broad signal due to quadrupolar relaxation effects [32]. The methoxy carbon provides a sharp reference signal that aids in chemical shift calibration and purity assessment.

Liquid Chromatography-Mass Spectrometry

LC-MS/MS methodology has become indispensable for trace impurity analysis and quantitative purity determination [33] [34]. High-sensitivity methods capable of detecting boronic acid impurities at sub-ppm levels have been developed using negative electrospray ionization and multiple reaction monitoring (MRM) detection [34]. These methods achieve quantification limits ranging from 0.005 to 0.05 ng/mL, enabling detection of genotoxic impurities at levels well below regulatory thresholds.

The inherent instability of boronic acids under aqueous LC conditions requires specialized analytical protocols [35]. The use of supercritical fluid chromatography (SFC) with CO₂ mobile phases has proven effective for analysis of moisture-sensitive boronic compounds, avoiding the hydrolysis issues associated with traditional reversed-phase HPLC [35].

Gas Chromatography-Mass Spectrometry

GC-MS analysis requires derivatization of boronic acids to volatile derivatives, typically through conversion to pinacol esters [36]. This approach enables sensitive detection with quantification limits of 0.01-2.5 ppm, making it suitable for impurity analysis in drug substances [36]. The derivatization process using pinacol allows conversion of tetrahydroxydiboron impurities to detectable bis(pinacolato)diboron, enabling comprehensive impurity profiling.

Titration Methods

Classical titrimetric analysis remains important for routine purity determination, particularly in commercial production settings [37]. High-precision coulometric titration methods achieve standard deviations of 0.0033% for boric acid determination, providing accurate and reliable purity assessment [37]. These methods are particularly valuable for quality control applications where rapid turnaround and high precision are required.

Modern automated titration systems incorporate potentiometric endpoint detection and computerized data analysis, improving both precision and throughput compared to manual methods [38]. The use of non-aqueous titration media can address stability concerns while maintaining analytical accuracy.

Spectroscopic Purity Assessment

Infrared spectroscopy provides rapid identification of functional groups and can detect common impurities such as boroxines (B-O-B stretching around 1350 cm⁻¹) and residual starting materials [39]. The characteristic B-O stretching vibration of boronic acids appears around 1380-1320 cm⁻¹, providing confirmation of product identity.

UV-Visible spectroscopy offers additional structural confirmation through electronic absorption characteristics [39]. The aromatic chromophore of (2,6-Dichloro-3-methoxyphenyl)boronic acid exhibits characteristic absorption features that can be used for both identification and quantitative analysis.

| Analytical Method | Detection Limit | Primary Application | Key Advantages |

|---|---|---|---|

| ¹¹B NMR | 1-5 mg/mL | Structural confirmation | Direct boron observation |

| LC-MS/MS | 0.005-0.05 ng/mL | Trace impurity analysis | Ultra-high sensitivity |

| GC-MS | 0.01-2.5 ppm | Derivatized samples | Good for volatile derivatives |

| Coulometric Titration | 0.1-1% | Purity determination | High precision, established method |

| ¹H NMR | 0.1-1 mg/mL | Structure elucidation | Complete structural information |